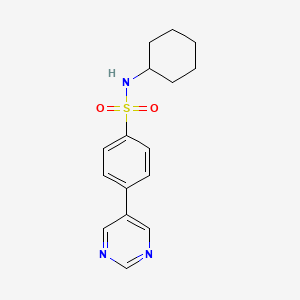
1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of piperazine derivatives typically involves reactions such as alkylation, reduction of nitro groups, and substitution reactions. For example, the synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, is achieved through a series of steps starting from 2,6-dichloro-nitrobenzene and piperazine by alkylation, acidulation, reduction of the nitro group, diazotization, substitution, and hydrolysis, with a total yield of 48.2% (Quan, 2006). This process highlights the complex steps involved in the synthesis of piperazine derivatives, which may similarly apply to the synthesis of 1-(2,3-dimethylphenyl)-4-(2-nitrobenzyl)piperazine.
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by various intra- and intermolecular interactions, including hydrogen bonding and π-interactions. For instance, the structure of a related compound, 1‐[(2,6‐Dimethylphenyl)aminocarbonylmethyl]‐4‐{[3‐(4‐nitrophenyl)‐1,2,4‐oxadiazol‐5‐yl]methyl}piperazine, shows a weak intramolecular C—H⋯N interaction and is stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds and a C—H⋯π interaction (Wang et al., 2004). These features are essential for understanding the molecular behavior and reactivity of this compound.
Chemical Reactions and Properties
Piperazine derivatives undergo a variety of chemical reactions, including those involving their nitro, alkyl, and aryl groups. The specific chemical reactions and properties would depend on the functional groups present in the molecule. The synthesis and characterization of structurally similar compounds provide insights into the types of reactions that this compound might undergo, such as nucleophilic substitutions, reductions, and reactions with electrophiles.
Physical Properties Analysis
The physical properties of piperazine derivatives, including solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, studies on similar compounds have detailed their crystallization in various forms and the impact of molecular interactions on their physical state (Jotani, Wardell, & Tiekink, 2018). These properties are critical for the compound's application and behavior in different environments.
Propriétés
IUPAC Name |
1-(2,3-dimethylphenyl)-4-[(2-nitrophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c1-15-6-5-9-18(16(15)2)21-12-10-20(11-13-21)14-17-7-3-4-8-19(17)22(23)24/h3-9H,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEYNPUMGHYJZKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC=CC=C3[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-methyl-N-[2-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B5638377.png)
![N-[1-(2-thienylmethyl)piperidin-4-yl]chromane-3-carboxamide](/img/structure/B5638393.png)
![(1S*,5R*)-6-methyl-3-[4-(2-methyl-2H-tetrazol-5-yl)benzoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5638400.png)
![(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5638410.png)
![N-methyl-N-({1-[(5-methyl-2-furyl)methyl]piperidin-4-yl}methyl)-4-(1,3-oxazol-5-yl)benzamide](/img/structure/B5638413.png)
![2-[(4-chloro-2-methylphenoxy)acetyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5638428.png)

![(4aR*,8aR*)-4a-hydroxy-N,N-dimethyl-7-{[2-(methylthio)pyridin-3-yl]carbonyl}octahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5638444.png)
![((3R*,4R*)-1-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]-4-{[4-(hydroxymethyl)piperidin-1-yl]methyl}pyrrolidin-3-yl)methanol](/img/structure/B5638448.png)

![N-{[4'-(piperidin-1-ylsulfonyl)biphenyl-2-yl]methyl}propanamide](/img/structure/B5638463.png)

![2-[(3R*,4R*)-4-hydroxy-4-(2-methoxyethyl)-3-methyl-1-piperidinyl]-N-(2-methylbenzyl)acetamide](/img/structure/B5638483.png)